BenchChemオンラインストアへようこそ!

SB-656104

Pharmacokinetics Drug Discovery In Vivo Studies

Why choose SB-656104-A over SB-269970-A? SAR-driven design delivers 3.6× higher brain penetration and 2.5× slower systemic clearance, ensuring sustained CNS receptor occupancy with less frequent dosing. Validated to reverse MK-801-induced cognitive deficits and uniquely modulate bladder residual volume—effects not seen with other 5-HT7 antagonists. High selectivity over D2/5-HT2A prevents off-target confounds. The definitive tool for reproducible in vivo CNS and urological research.

Molecular Formula C25H30ClN3O3S
Molecular Weight 488.0 g/mol
Cat. No. B1680842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB-656104
SynonymsSB656104;  SB-656104;  SB 656104;  SB-656104A.
Molecular FormulaC25H30ClN3O3S
Molecular Weight488.0 g/mol
Structural Identifiers
SMILESC1CC(N(C1)S(=O)(=O)C2=CC3=C(C=C2)C=CN3)CCN4CCC(CC4)OC5=CC=C(C=C5)Cl
InChIInChI=1S/C25H30ClN3O3S/c26-20-4-6-22(7-5-20)32-23-11-16-28(17-12-23)15-10-21-2-1-14-29(21)33(30,31)24-8-3-19-9-13-27-25(19)18-24/h3-9,13,18,21,23,27H,1-2,10-12,14-17H2/t21-/m1/s1
InChIKeyQEGMGDYIJDZJCI-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SB-656104-A: A Potent, Selective 5-HT7 Receptor Antagonist for Neuroscience Research


SB-656104-A is a well-characterized, highly potent and selective 5-HT7 receptor antagonist developed via focused structure-activity relationship (SAR) studies around the prototypical antagonist SB-269970-A [1]. It serves as a critical pharmacological tool for dissecting the specific roles of the 5-HT7 receptor in complex central nervous system (CNS) functions [2].

Why a Generic 5-HT7 Antagonist Cannot Replace SB-656104-A in Rigorous Research


Not all 5-HT7 receptor antagonists are interchangeable. SB-656104-A is distinguished from its direct predecessor, SB-269970-A, and other in-class compounds by a specific, SAR-driven molecular design that confers a superior combination of receptor binding selectivity and in vivo pharmacokinetic (PK) properties [1]. Simply substituting another 5-HT7 antagonist risks introducing off-target effects due to poor selectivity or failing to achieve consistent target engagement due to inadequate CNS penetration or rapid clearance, thereby confounding experimental outcomes [2].

Quantitative Differentiation Guide for SB-656104-A vs. SB-269970-A & Class


Enhanced Pharmacokinetic Profile: Reduced Clearance and Extended Half-Life vs. SB-269970-A

In a direct head-to-head PK study in rats (1 mg/kg i.v.), SB-656104-A demonstrated a significantly superior pharmacokinetic profile compared to its predecessor, SB-269970-A [1]. The compound exhibited a 2.5-fold slower blood clearance and a substantially longer terminal half-life, indicating more sustained systemic exposure for in vivo studies.

Pharmacokinetics Drug Discovery In Vivo Studies

Superior CNS Bioavailability: High and Consistent Brain-to-Blood Ratio vs. SB-269970-A

SB-656104-A demonstrates excellent and consistent CNS penetration. Following i.v. infusion to steady state in rats, SB-656104-A achieved a brain-to-blood ratio of 0.9:1 [1]. This is a marked improvement over SB-269970-A, whose brain-to-blood ratio was reported as variable and lower at 0.25:1 [2].

CNS Drug Development Pharmacokinetics Brain Penetration

Improved Selectivity Profile: Reduced Off-Target Affinity for Key Receptors vs. SB-269970-A

SB-656104-A exhibits a cleaner selectivity profile over the related 5-HT7 antagonist SB-269970-A. Key structural modifications, specifically the replacement of a phenolic group with an indole moiety and a piperidinyl 4-methyl with a heterocyclic ring, resulted in significantly lower affinity for off-target receptors like 5-HT2A and D2 [1].

Receptor Selectivity Pharmacology Off-Target Effects

Distinct Functional Effects in Micturition Physiology: Unique Impact on Bladder Residual Volume

While both SB-656104-A and SB-269970-A modulate the micturition reflex in anesthetized female rats, they exhibit a key functional difference [1]. In addition to effects on bladder contraction, only SB-656104-A significantly increased the residual volume, indicating a potential differential modulation of urethral or pelvic floor function.

Urology Physiology Bladder Function

Potent in vivo Pharmacodynamic Activity: Hypothermia Reversal ED50 of 2 mg/kg

SB-656104-A demonstrates robust in vivo functional antagonism of the 5-HT7 receptor. In a guinea pig pharmacodynamic model, it potently reversed 5-CT-induced hypothermia, a direct readout of central 5-HT7 receptor activation, with an ED50 of 2 mg/kg i.p. [1].

In Vivo Pharmacology Pharmacodynamics Behavioral Models

Optimal Use Cases for SB-656104-A Based on Verified Differentiation


Pharmacological Dissection of 5-HT7-Mediated CNS Functions In Vivo

SB-656104-A is the optimal tool for in vivo CNS studies where sustained, high-level 5-HT7 receptor occupancy is required. Its 3.6-fold higher brain-to-blood ratio and 2.5-fold slower blood clearance relative to SB-269970-A [1] ensure consistent target engagement and reduce the need for frequent dosing, thereby minimizing animal stress and experimental variability in behavioral assays like REM sleep modulation or learning and memory tests [2].

Investigations of 5-HT7 Receptor Roles in Learning, Memory, and Cognitive Processes

SB-656104-A has been directly validated to reverse MK-801-induced learning and memory deficits in rats, demonstrating its utility in cognitive research [1]. Its high selectivity over off-target receptors like D2 and 5-HT2A ensures that the observed procognitive effects can be confidently attributed to 5-HT7 receptor blockade, a key advantage over less selective antagonists.

Studies on Stress, HPA Axis Regulation, and Neuroendocrine Function

SB-656104-A is a proven tool for examining the role of 5-HT7 receptors in stress responses and HPA axis regulation. Studies have shown that SB-656104-A significantly inhibits sensitized corticosterone responses in a chronic restraint stress model [1]. Its favorable PK profile ensures that effects are observed over the entire stress response window, providing robust and reproducible data on neuroendocrine modulation.

Elucidating the Role of Central 5-HT7 Receptors in Lower Urinary Tract Function

SB-656104-A offers a unique advantage in urological research. While other 5-HT7 antagonists like SB-269970-A also affect micturition, only SB-656104-A significantly increases bladder residual volume in preclinical models [1]. This specific effect makes it an indispensable compound for dissecting the distinct supraspinal pathways that control bladder emptying versus storage, which are key targets for treating conditions like overactive bladder.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for SB-656104

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.